molecular formula C24H21N3OS B1230764 N-[2-(1H-indol-3-yl)ethyl]-4-(phenylmethyl)-5-thieno[3,2-b]pyrrolecarboxamide

N-[2-(1H-indol-3-yl)ethyl]-4-(phenylmethyl)-5-thieno[3,2-b]pyrrolecarboxamide

Cat. No. B1230764
M. Wt: 399.5 g/mol
InChI Key: UMMCCSNASABNMS-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-4-(phenylmethyl)-5-thieno[3,2-b]pyrrolecarboxamide is a member of indoles.

Scientific Research Applications

1. Bioisosteric Analogues and Serotonin Agonism

Blair et al. (1999) synthesized thienopyrroles as potential bioisosteres of N,N-dimethyltryptamine, evaluating their hallucinogen-like activity and serotonin receptor activation. Their study revealed significant affinities for the 5-HT1A receptor, indicating potential in serotonin-related research (Blair et al., 1999).

2. Synthesis of Carboxamide Derivatives

Torosyan et al. (2018) worked on synthesizing a series of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their derivatives, showcasing the chemical versatility of thienopyrrole structures (Torosyan et al., 2018).

3. Furan- and Thieno-Fused Heterocycles

Ergun et al. (2014) explored the synthesis of novel compounds including thieno[3,2-b]pyrrole derivatives, demonstrating the potential for creating diverse heterocyclic structures (Ergun et al., 2014).

4. Heterocyclic Synthesis for Antimicrobial Activity

Gad-Elkareem et al. (2011) synthesized various thieno[2,3-b]pyridine derivatives, exploring their potential in antimicrobial applications (Gad-Elkareem et al., 2011).

5. Novel Indole-Based Scaffolds for Urease Inhibition

Nazir et al. (2018) investigated indole-based compounds including thieno[3,2-b]pyrrole derivatives for inhibiting urease enzyme, relevant in medicinal chemistry (Nazir et al., 2018).

6. Synthesis of Thieno[2,3-b]pyridine Derivatives for Antiallergic Agents

Menciu et al. (1999) synthesized and evaluated N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including thieno[3,2-b]pyrrole derivatives, for their antiallergic properties, suggesting therapeutic applications (Menciu et al., 1999).

properties

Molecular Formula

C24H21N3OS

Molecular Weight

399.5 g/mol

IUPAC Name

4-benzyl-N-[2-(1H-indol-3-yl)ethyl]thieno[3,2-b]pyrrole-5-carboxamide

InChI

InChI=1S/C24H21N3OS/c28-24(25-12-10-18-15-26-20-9-5-4-8-19(18)20)22-14-23-21(11-13-29-23)27(22)16-17-6-2-1-3-7-17/h1-9,11,13-15,26H,10,12,16H2,(H,25,28)

InChI Key

UMMCCSNASABNMS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C3=C(C=C2C(=O)NCCC4=CNC5=CC=CC=C54)SC=C3

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C2C(=O)NCCC4=CNC5=CC=CC=C54)SC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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